12-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
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Overview
Description
“12-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraene” is a complex organic compound that features a unique arrangement of heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “12-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene” typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrazin-2-yloxy moiety through nucleophilic substitution reactions.
- Coupling of the pyrazin-2-yloxy group with piperidine via a methyl linker.
- Construction of the thia-diazatricyclo core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“12-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene” can undergo various chemical reactions, including:
Oxidation: Conversion of sulfur-containing groups to sulfoxides or sulfones.
Reduction: Reduction of nitrogen-containing heterocycles.
Substitution: Nucleophilic or electrophilic substitution at reactive sites.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology
Biological Probes: Use as a probe to study biological pathways and interactions.
Drug Development: Potential as a lead compound for the development of new therapeutics.
Medicine
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of “12-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with nucleic acids to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- **12-{4-[(Pyridin-2-yloxy)methyl]piperidin-1-yl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
- **12-{4-[(Quinolin-2-yloxy)methyl]piperidin-1-yl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
Uniqueness
The uniqueness of “12-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene” lies in its specific arrangement of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H21N5OS |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
12-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
InChI |
InChI=1S/C19H21N5OS/c1-2-14-15(3-1)26-19-17(14)18(22-12-23-19)24-8-4-13(5-9-24)11-25-16-10-20-6-7-21-16/h6-7,10,12-13H,1-5,8-9,11H2 |
InChI Key |
MOYGWPQWJCAASL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)N4CCC(CC4)COC5=NC=CN=C5 |
Origin of Product |
United States |
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